1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a piperidine ring, a tetrahydroisoquinoline core, and a carbonitrile group
Preparation Methods
The synthesis of 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine with a suitable isoquinoline derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or isoquinoline rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
- 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-isoquinoline-4-carbonitrile
- 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-quinoline-4-carbonitrile
These compounds share structural similarities but differ in their specific ring systems and substituents, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C18H25N3S |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-piperidin-1-yl-3-propan-2-ylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C18H25N3S/c1-13(2)22-18-16(12-19)14-8-4-5-9-15(14)17(20-18)21-10-6-3-7-11-21/h13H,3-11H2,1-2H3 |
InChI Key |
HKMAAAIBSYRXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C2=C(CCCC2)C(=N1)N3CCCCC3)C#N |
Origin of Product |
United States |
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